molecular formula C11H12N2O2 B12724231 Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- CAS No. 116796-03-3

Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-

Katalognummer: B12724231
CAS-Nummer: 116796-03-3
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: KTSRARHGUNNUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is a compound that features a benzene ring substituted with a hydroxyl group and an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the reaction of benzyl alcohol derivatives with imidazole under specific conditions. One common method is the Mannich-type reaction, where a benzyl alcohol derivative reacts with formaldehyde and imidazole in the presence of an acid catalyst . The reaction conditions often include a solvent such as water or dioxane and a temperature range of 25-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce imidazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol, 4-hydroxy-: Similar structure but with the hydroxyl group in a different position.

    1,3-Benzenedimethanol, 2-hydroxy-5-methyl-: Features additional methyl groups on the benzene ring.

Uniqueness

Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is unique due to the presence of the imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

116796-03-3

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)phenol

InChI

InChI=1S/C11H12N2O2/c14-6-9-3-8(1-2-11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13)

InChI-Schlüssel

KTSRARHGUNNUMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC2=CN=CN2)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.